An In-depth Technical Guide to N,N'-Bis(P-toluenesulfonyl)hydrazine: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to N,N'-Bis(P-toluenesulfonyl)hydrazine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-bis(p-tolylsulfonyl)hydrazine, is a versatile and stable crystalline solid with significant applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and its utility as a reagent, particularly in the generation of diazo compounds for subsequent cycloaddition and insertion reactions. Detailed experimental protocols for its synthesis and key applications are provided, alongside visual representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field of chemistry and drug development.
Chemical Properties and Structure
N,N'-Bis(P-toluenesulfonyl)hydrazine is a white crystalline solid characterized by two p-toluenesulfonyl (tosyl) groups attached to a hydrazine backbone.[1] The presence of the electron-withdrawing tosyl groups significantly influences the chemical reactivity of the hydrazine moiety.
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Bis(P-toluenesulfonyl)hydrazine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆N₂O₄S₂ | [2] |
| Molecular Weight | 340.4 g/mol | [2] |
| CAS Number | 14062-05-6 | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 220–224 °C | [3] |
| Solubility | Soluble in methanol, THF, and most organic solvents. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Structural Information
The molecular structure of N,N'-Bis(P-toluenesulfonyl)hydrazine has been elucidated through various spectroscopic and crystallographic techniques.
The spectroscopic data provides key insights into the molecular structure and functional groups present in the molecule.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ 2.42 (s, 6H, CH₃), 7.48 (d, 4H, aromatic), 7.80 (d, 4H, aromatic), 10.2 (s, 2H, NH) |
| IR (KBr) | 3250 cm⁻¹ (N-H), 1340 cm⁻¹ (S=O, asymmetric), 1160 cm⁻¹ (S=O, symmetric) |
X-ray crystallographic studies have confirmed the three-dimensional structure of N,N'-Bis(P-toluenesulfonyl)hydrazine.
| Crystallographic Data | |
| CCDC Number | 129833 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 15.7318 (16) Å |
| b | 10.7016 (12) Å |
| c | 9.4943 (9) Å |
| β | 90.102 (2)° |
| V | 1598.4 (3) ų |
| Z | 4 |
The crystal structure reveals a dihedral angle of 76.8 (3)° between the two aromatic rings and an S—N—N—S torsion angle of 122.5 (3)°. The molecules form a chain structure through N—H⋯O hydrogen bonds.[5]
Synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine
The most common and straightforward synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate or p-toluenesulfonylhydrazine.
Synthesis from p-Toluenesulfonylhydrazine
A widely used laboratory-scale synthesis is the reaction of p-toluenesulfonylhydrazine with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Caption: Synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine.
Detailed Experimental Protocol
Materials:
-
p-Toluenesulfonylhydrazine (9.32 g, 50 mmol)
-
p-Toluenesulfonyl chloride (14.3 g, 75 mmol)
-
Pyridine (6 mL, 75 mmol)
-
Dichloromethane (50 mL)
-
Ether (200 mL)
-
Water (100 mL)
-
Methanol for recrystallization
Procedure:
-
To a solution of dichloromethane (50 mL) containing p-toluenesulfonylhydrazine (9.32 g, 50 mmol) and p-toluenesulfonyl chloride (14.3 g, 75 mmol), add pyridine (6 mL, 75 mmol).[6]
-
Stir the reaction mixture at room temperature for 1.5 hours.[6]
-
Add ether (200 mL) and water (100 mL) to the reaction mixture and continue stirring at 0°C for 15 minutes.[6]
-
Filter the solid product and wash it with ether.[6]
-
Purify the crude product by recrystallization from methanol to afford N,N'-Bis(P-toluenesulfonyl)hydrazine as a white solid (yield: 11.5 g, 68%).[6]
Applications in Organic Synthesis
N,N'-Bis(P-toluenesulfonyl)hydrazine is a valuable reagent in organic synthesis, primarily as a precursor for the in situ generation of diazo compounds. These diazo compounds are key intermediates in a variety of transformations, including cycloadditions and C-H insertion reactions.[1]
Generation of Diazo Compounds
In the presence of a base, N,N'-Bis(P-toluenesulfonyl)hydrazine reacts with α-bromo ketones or α-bromo esters to generate the corresponding diazo compounds. The mechanism involves the formation of a sulfinate ion as a leaving group.
Caption: General scheme for diazo compound formation.
Experimental Protocol: Synthesis of Ethyl Diazoacetate
Materials:
-
N,N'-Bis(P-toluenesulfonyl)hydrazine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure: A mixture of an α-bromo ester (1.0 equiv), N,N'-ditosylhydrazine (1.1 equiv), and K₂CO₃ (2.0 equiv) in CH₃CN is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude diazo ester can be purified by column chromatography on silica gel.
Cycloaddition Reactions
Diazo compounds generated from N,N'-Bis(P-toluenesulfonyl)hydrazine are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes, to form cyclopropanes and other cyclic compounds. These reactions are often catalyzed by transition metals, such as rhodium(II) or copper(I) complexes.
Experimental Protocol: Intramolecular Cycloaddition
Materials:
-
An ω-alkenyl ketone
-
p-Toluenesulfonylhydrazine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
Stir a mixture of the ω-alkenyl ketone (1.0 equiv) and p-toluenesulfonylhydrazine (1.07 equiv) in methanol at room temperature overnight to form the corresponding tosylhydrazone.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude hydrazone in toluene, add K₂CO₃ (6 equiv), and heat the mixture in a sealed vial at 120°C for 18 hours. This generates the diazo compound in situ, which then undergoes intramolecular cycloaddition.
-
After cooling to room temperature, partition the reaction mixture between dichloromethane and water.
-
Separate the organic layer, dry it over Na₂SO₄, and concentrate it to obtain the bicyclic diazene product, which can be further purified by chromatography.
Caption: Workflow for intramolecular cycloaddition.
Safety and Handling
N,N'-Bis(P-toluenesulfonyl)hydrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is irritating to the skin and eyes and may be harmful if swallowed.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
N,N'-Bis(P-toluenesulfonyl)hydrazine is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and its role as an efficient precursor for the generation of diazo compounds make it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and structural information provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical entity in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. N,N'-Bis(P-toluenesulfonyl)hydrazine | 14062-05-6 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(p-tolylsulfonyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | 14062-05-6 [chemicalbook.com]
